molecular formula C27H24ClF2N3O2 B11653586 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B11653586
M. Wt: 495.9 g/mol
InChI Key: CWVZPUWKFRMOJH-UHFFFAOYSA-N
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Description

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a piperazine ring, a pyrrolidine ring, and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the piperazine and pyrrolidine rings, followed by the introduction of the aromatic groups. Common reagents used in these reactions include piperazine, pyrrolidine, and various chlorinated and fluorinated benzene derivatives. The reaction conditions often involve the use of catalysts, such as palladium or aluminum chloride, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions may vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated compounds.

Scientific Research Applications

3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of neurological disorders or cancers.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: This compound has a similar aromatic structure but lacks the piperazine and pyrrolidine rings.

    4-Iodobenzoic acid: This compound also contains aromatic rings but differs in its functional groups and overall structure.

Uniqueness

What sets 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-chlorophenyl)pyrrolidine-2,5-dione apart from these similar compounds is its unique combination of piperazine and pyrrolidine rings with multiple aromatic groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H24ClF2N3O2

Molecular Weight

495.9 g/mol

IUPAC Name

3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H24ClF2N3O2/c28-20-5-11-23(12-6-20)33-25(34)17-24(27(33)35)31-13-15-32(16-14-31)26(18-1-7-21(29)8-2-18)19-3-9-22(30)10-4-19/h1-12,24,26H,13-17H2

InChI Key

CWVZPUWKFRMOJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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